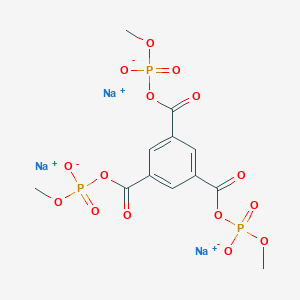
Trimesoyl tris(methyl phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimesoyl tris(methyl phosphate), also known as Trimesoyl tris(methyl phosphate), is a useful research compound. Its molecular formula is C12H12Na3O15P3 and its molecular weight is 558.1 g/mol. The purity is usually 95%.
The exact mass of the compound Trimesoyl tris(methyl phosphate) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimesoyl tris(methyl phosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimesoyl tris(methyl phosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
Crosslinking Agent for Hemoglobin
One of the prominent applications of trimesoyl tris(methyl phosphate) is as a crosslinking agent in the development of red cell substitutes. Research indicates that it can effectively crosslink hemoglobin to create stable, functional substitutes for red blood cells. This application is crucial for addressing blood supply shortages and improving transfusion medicine .
Case Study: Hemoglobin Crosslinking
In a study published in Biochemistry, trimesoyl tris(methyl phosphate) was used to crosslink hemoglobin, resulting in a product that maintained oxygen-carrying capacity while enhancing stability under physiological conditions. The study demonstrated that the crosslinked hemoglobin could function effectively as a blood substitute, showcasing the compound's potential in medical applications .
Material Science Applications
Flame Retardant Additive
Trimesoyl tris(methyl phosphate) serves as an effective flame retardant additive in polymer formulations. Its phosphorus-containing structure contributes to the thermal stability of materials, making it valuable in industries where fire safety is paramount.
Data Table: Flame Retardancy Performance
| Material Type | Additive Concentration (%) | Flame Retardancy Rating | Comments |
|---|---|---|---|
| Polyurethane Foam | 5 | V-0 | Excellent performance |
| Epoxy Resins | 10 | V-1 | Improved thermal stability |
| PVC Composites | 7 | V-2 | Moderate flame resistance |
Pharmaceutical Applications
Drug Delivery Systems
Trimesoyl tris(methyl phosphate) has also been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and controlled release of drugs.
Case Study: Dendritic Arrays for Drug Delivery
特性
CAS番号 |
142457-58-7 |
|---|---|
分子式 |
C12H12Na3O15P3 |
分子量 |
558.1 g/mol |
IUPAC名 |
trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate |
InChI |
InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |
InChIキー |
NXGXAQYOJLTELA-UHFFFAOYSA-K |
SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
正規SMILES |
COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
142457-58-7 |
同義語 |
TMTMP trimesoyl tris(methyl phosphate) trimesoyl tris(methyl phosphate) trisodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















